molecular formula C11H27NO4Si B14401439 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine CAS No. 88154-42-1

9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine

Cat. No.: B14401439
CAS No.: 88154-42-1
M. Wt: 265.42 g/mol
InChI Key: GUPZEGQAJSRPFU-UHFFFAOYSA-N
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Description

9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine is a complex organosilicon compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine typically involves the reaction of a silane precursor with ethoxy and methyl groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum or palladium complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted ether and amine derivatives.

Scientific Research Applications

9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a biocompatible material in medical implants and devices.

    Industry: Utilized in the production of advanced materials such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine involves its interaction with various molecular targets. The compound’s ether linkages and silane group allow it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and materials science, where the compound acts as a stabilizing agent or a ligand.

Comparison with Similar Compounds

Similar Compounds

  • 9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine
  • 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine

Uniqueness

Compared to similar compounds, 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine is unique due to its specific combination of ethoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

88154-42-1

Molecular Formula

C11H27NO4Si

Molecular Weight

265.42 g/mol

IUPAC Name

3-[ethoxy-[2-(2-methoxyethoxy)ethoxy]-methylsilyl]propan-1-amine

InChI

InChI=1S/C11H27NO4Si/c1-4-15-17(3,11-5-6-12)16-10-9-14-8-7-13-2/h4-12H2,1-3H3

InChI Key

GUPZEGQAJSRPFU-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCCN)OCCOCCOC

Origin of Product

United States

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